2-(Hydroxymethyl)benzo[b]thiophene
Overview
Description
“2-(Hydroxymethyl)benzo[b]thiophene”, also known as Benzothiophene-2-methanol, is an organic compound with the molecular formula C9H8OS . It is a white to yellow solid and is an important intermediate and reagent in organic synthesis .
Synthesis Analysis
The synthesis of 2-(Hydroxymethyl)benzo[b]thiophene has been reported in the literature. One method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide . Another method involves the reaction of sulfonhydrazides with internal alkynes at room temperature in undivided cells by constant current electrolysis .
Molecular Structure Analysis
The molecular structure of 2-(Hydroxymethyl)benzo[b]thiophene consists of a benzothiophene ring with a hydroxymethyl group attached at the 2-position . The molecular weight of the compound is 164.22 g/mol .
Physical And Chemical Properties Analysis
2-(Hydroxymethyl)benzo[b]thiophene is a white to yellow solid . It has a melting point of 98-101°C and a boiling point of 108-110°C at a pressure of 4 Torr . The compound has a predicted density of 1.294±0.06 g/cm3 and a predicted pKa of 13.89±0.10 .
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including 2-(Hydroxymethyl)benzo[b]thiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Antimicrobial Properties
Benzothiophene derivatives, including 2-(Hydroxymethyl)benzo[b]thiophene, have been tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 . Some of these compounds displayed high antibacterial activity against S. aureus .
Antifungal Properties
Certain benzothiophene compounds were found to have potentials to be used as antifungal agents against current fungal diseases .
Antioxidant Capacities
Novel benzothiophene compounds showed quite high antioxidant capacities, surpassing the antioxidant capacity of an universally accepted reference of trolox .
Organic Semiconductors
Thiophene-mediated molecules, including 2-(Hydroxymethyl)benzo[b]thiophene, have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules are used in the advancement of organic field-effect transistors (OFETs) .
Safety and Hazards
2-(Hydroxymethyl)benzo[b]thiophene may cause serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
2-(Hydroxymethyl)benzo[b]thiophene, also known as Benzo[b]thiophen-2-ylmethanol, is a compound that has been identified as a potential inhibitor of the enzyme CYP2A6 . The CYP2A6 enzyme is involved in the metabolism of nicotine and other xenobiotics .
Mode of Action
It is suggested that it may interact with the cyp2a6 enzyme, potentially inhibiting its activity . This could result in a decrease in the metabolism of nicotine, which could have implications for smoking cessation therapies .
Biochemical Pathways
The biochemical pathways affected by 2-(Hydroxymethyl)benzo[b]thiophene are likely related to the metabolism of nicotine and other xenobiotics. By inhibiting the CYP2A6 enzyme, this compound could potentially disrupt these metabolic pathways .
Pharmacokinetics
Given its potential role as a cyp2a6 inhibitor, it may be metabolized by the liver and excreted via the kidneys . Its bioavailability would be influenced by factors such as its absorption rate, distribution within the body, and rate of metabolism and excretion .
Result of Action
The molecular and cellular effects of 2-(Hydroxymethyl)benzo[b]thiophene’s action would likely be related to its potential inhibition of the CYP2A6 enzyme. This could result in a decrease in the metabolism of nicotine and other xenobiotics, potentially affecting the physiological responses to these substances .
Action Environment
The action, efficacy, and stability of 2-(Hydroxymethyl)benzo[b]thiophene could be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature
properties
IUPAC Name |
1-benzothiophen-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHKSQTXXZQEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379996 | |
Record name | (1-Benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17890-56-1 | |
Record name | Benzo[b]thiophene-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17890-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Hydroxymethyl)benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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